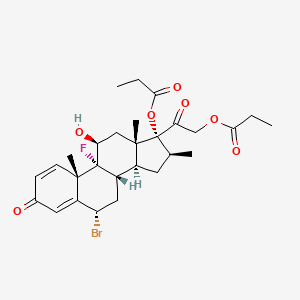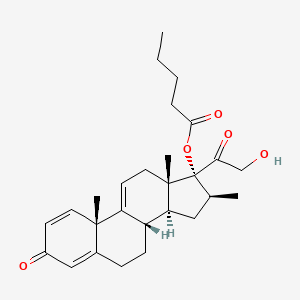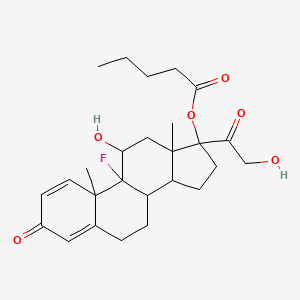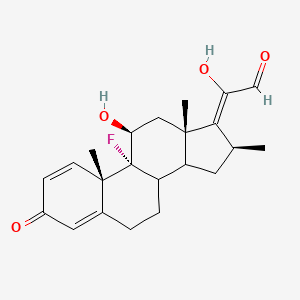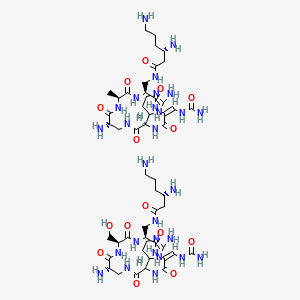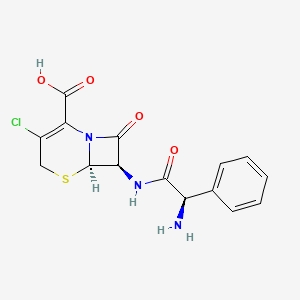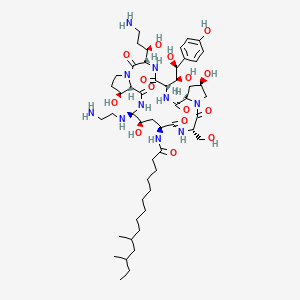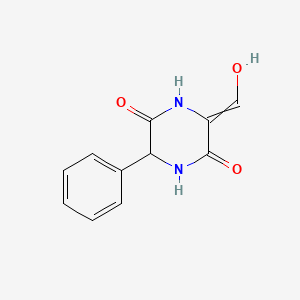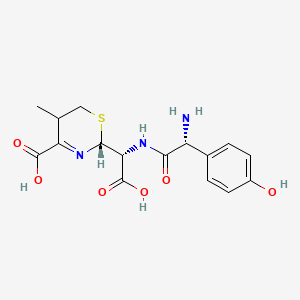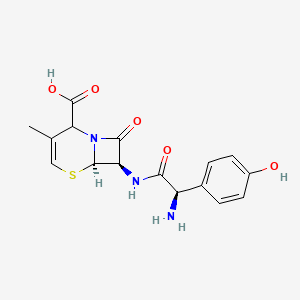
Linezolid Impurity 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linezolid Impurity 8 is a process-related impurity that can be formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid involves multiple steps, starting from the reaction of morpholine with 1,2-difluoro-4-nitrobenzene to form an intermediate carbamate. This intermediate undergoes further reactions, including the formation of oxazolidinone, which is a key intermediate. Linezolid Impurity 8 can be formed during the reaction of oxazolidinone with mesyl chloride, where the hydroxy group might be substituted by chlorine .
Industrial Production Methods: In industrial settings, the synthesis of Linezolid and its impurities involves stringent control of reaction conditions to minimize the formation of impurities. The process typically includes purification steps such as crystallization and chromatography to isolate the desired product and remove impurities like this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Linezolid Impurity 8 can undergo various chemical reactions, including:
Substitution Reactions: The hydroxy group in the oxazolidinone intermediate can be substituted by chlorine during the reaction with mesyl chloride.
Reduction Reactions: The azide intermediate formed during the synthesis can be reduced to a free amine, which can further react to form impurities.
Common Reagents and Conditions:
Mesyl Chloride: Used for the substitution reaction to form this compound.
Sodium Azide: Used for introducing a nitrogen moiety, which can lead to the formation of azide intermediates.
Major Products Formed:
Chlorinated Derivatives: Formed during the substitution reaction with mesyl chloride.
Azide and Amine Intermediates: Formed during the reduction reactions.
Applications De Recherche Scientifique
Linezolid Impurity 8, like other impurities, is studied to understand its formation, stability, and impact on the final pharmaceutical product. Research applications include:
Analytical Chemistry: Developing methods to detect and quantify impurities in pharmaceutical products.
Pharmaceutical Development: Ensuring the safety and efficacy of drugs by controlling impurity levels.
Toxicology Studies: Assessing the potential toxic effects of impurities on human health.
Mécanisme D'action
Linezolid Impurity 8 does not have a direct therapeutic effect. understanding its formation and behavior is crucial for ensuring the purity of Linezolid. The mechanism involves the substitution of functional groups during the synthesis process, leading to the formation of the impurity .
Comparaison Avec Des Composés Similaires
Linezolid Impurity 1: Another process-related impurity formed during the synthesis of Linezolid.
Linezolid Impurity 2: Formed due to incomplete reactions or side reactions during the synthesis.
Uniqueness: Linezolid Impurity 8 is unique due to its specific formation pathway involving the substitution of the hydroxy group by chlorine during the reaction with mesyl chloride . This distinguishes it from other impurities that may form through different reaction mechanisms.
Propriétés
Numéro CAS |
868405-66-7 |
|---|---|
Formule moléculaire |
C13H18ClFN2O2 |
Poids moléculaire |
288.75 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


